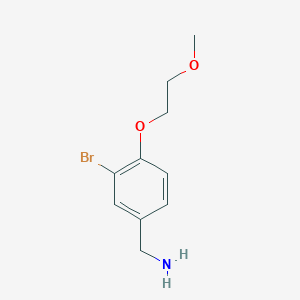

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Description

Properties

IUPAC Name |

[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFBPHMNORUQNMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Installation of the 2-Methoxy-Ethoxy Group

The 2-methoxy-ethoxy substituent can be introduced onto a phenolic precursor via nucleophilic substitution or Williamson ether synthesis. For example, starting from 4-hydroxybenzaldehyde, the phenolic hydroxyl can be alkylated with 2-methoxyethyl bromide or tosylate under basic conditions to yield 4-(2-methoxy-ethoxy)benzaldehyde.

- Typical conditions: Use of potassium carbonate or sodium hydride as base in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- Yields: Generally moderate to high (60–85%) depending on reaction scale and purity of reagents.

Bromination at the 3-Position

Selective bromination at the 3-position relative to the 4-substituent is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

- Regioselectivity: Directed by the electron-donating effect of the 2-methoxy-ethoxy group, bromination occurs ortho or para to this substituent, favoring the 3-position.

- Conditions: Typically conducted in solvents like acetic acid or dichloromethane at low temperatures (0–25 °C).

- Yields: Reported yields range from 50% to 75%.

Conversion of Benzaldehyde to Benzylamine

The aldehyde group at the 1-position is converted to the primary amine through a two-step process:

Step I: Oximation

- The aldehyde is reacted with hydroxylamine hydrochloride in aqueous medium under slightly basic conditions to form the corresponding oxime.

- Reaction temperature is maintained around 70 °C.

- The oxime precipitates as a crystalline solid and is isolated by filtration.

- Yield: High, typically >80%.

Step II: Hydrogenation of Oxime

- The oxime is hydrogenated in the presence of a catalyst (non-palladium catalysts such as Raney nickel or platinum oxide can be used to avoid dehalogenation).

- Conditions typically involve hydrogen gas at atmospheric or elevated pressure, room temperature to 50 °C.

- The product, this compound, is isolated by extraction and purification.

- Yield: Moderate to high (60–85%).

Representative Reaction Conditions and Data Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-Methoxy-ethoxy alkylation | 2-Methoxyethyl bromide, K2CO3, DMF | 60–80 °C | 6–12 h | 70–85 | Williamson ether synthesis |

| Bromination | NBS or Br2, AcOH or DCM | 0–25 °C | 2–4 h | 50–75 | Regioselective at 3-position |

| Oximation | Hydroxylamine hydrochloride, NaOH, H2O | 70 °C | 3 h | >80 | Formation of oxime intermediate |

| Hydrogenation | H2, Raney Ni or PtO2 catalyst | 25–50 °C | 6–12 h | 60–85 | Reduction of oxime to primary amine |

Detailed Research Findings and Notes

Catalyst Selection for Hydrogenation: To avoid debromination during oxime reduction, catalysts excluding palladium are preferred. Raney nickel or platinum oxide catalysts have been reported to provide high selectivity for the reduction of the oxime to the amine while preserving the bromine substituent intact.

Purification: After hydrogenation, the amine product is typically purified by extraction into organic solvents such as ethyl acetate or dichloromethane, followed by drying and recrystallization or chromatography to achieve high purity.

Alternative Synthetic Routes: While direct reductive amination of 3-bromo-4-(2-methoxy-ethoxy)benzaldehyde with ammonia or amine sources is possible, the oximation-hydrogenation route is preferred for better control and yields.

Scalability: The described methods are amenable to scale-up with appropriate control of reaction parameters and safety measures, especially during bromination and hydrogenation steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Formation of 3-Hydroxy-4-(2-methoxyethoxy)-benzylamine.

Oxidation: Formation of 3-Bromo-4-(2-methoxyethoxy)-benzylimine.

Reduction: Formation of 3-Bromo-4-(2-methoxyethoxy)-benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for drug development. For instance, studies have shown that brominated benzylamines can exhibit significant activity against various enzymes, including monoamine oxidases (MAOs), which are crucial in the metabolism of neurotransmitters .

Case Study:

In a study focusing on the synthesis of benzyloxy pharmacophores, compounds similar to 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine were evaluated for their inhibitory action against human MAOs. The results indicated that specific substitutions on the benzylamine structure could enhance binding affinity and selectivity towards these enzymes, highlighting the importance of structural modifications in drug design .

Organic Synthesis

Building Block in Synthesis:

this compound serves as an important intermediate in organic synthesis. Its bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of more complex organic molecules . This property is particularly useful in synthesizing pharmaceuticals and agrochemicals.

Data Table: Reaction Types and Yields

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Bromine replaced by amines or alcohols | 85 |

| Coupling Reactions | Formation of biaryl compounds using Suzuki coupling | 90 |

| Oxidation/Reduction | Alteration of nitrogen oxidation states | Varied |

Material Science

Applications in Specialty Chemicals:

The compound is also utilized in the production of specialty chemicals. Its unique structure allows it to be incorporated into polymers and other materials where specific chemical properties are desired. The incorporation of methoxy groups can enhance solubility and compatibility with various solvents, making it valuable in formulations .

Chemical Reactivity and Mechanism of Action

Mechanism Insights:

The reactivity of this compound can be attributed to its functional groups. The bromine atom not only facilitates substitution reactions but also influences the compound's interaction with biological targets. Studies indicate that the methoxyethyl group can enhance lipophilicity, potentially improving cellular uptake when used in pharmacological applications .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group enhances its solubility and bioavailability, while the bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The 2-methoxyethoxy group in the target compound enhances solubility compared to simpler methoxy derivatives (e.g., 4-Methoxybenzylamine). Bromine’s electron-withdrawing nature may reduce nucleophilicity of the amine compared to non-halogenated analogs.

Bioactivity Trends :

- Substituted benzylamines like 3j exhibit anti-tuberculosis activity, highlighting the role of halogenation and hydroxyl/ethoxy groups in targeting bacterial enzymes.

- 2C-B demonstrates the pharmacological impact of bromine and methoxy groups in psychoactive compounds, though its phenethylamine backbone differs from benzylamine derivatives.

Physicochemical Properties

Biological Activity

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (CAS No. 1342593-68-3) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrNO2. The compound features a bromine atom and a methoxyethoxy group attached to a benzylamine structure, which may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study comparing various derivatives, it was noted that the compound showed promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains are summarized in Table 1.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

| Mycobacterium tuberculosis | 4.8 |

These results suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains.

The mechanism of action for this compound appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells. This dual action could enhance its efficacy as an antibacterial agent compared to traditional antibiotics, which often target only one pathway.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications to the benzylamine structure significantly affect biological activity. For instance, variations in the substituents on the aromatic ring can lead to changes in potency and selectivity against different microbial strains. The presence of electron-withdrawing groups like bromine has been shown to enhance activity, while bulky groups may reduce it.

Case Studies

- Antitubercular Activity : In a comparative study of phenoxyalkylbenzimidazoles, the compound demonstrated superior activity against Mycobacterium tuberculosis compared to other derivatives, highlighting its potential in treating tuberculosis .

- Antibiofilm Activity : Research indicated that this compound could inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections where biofilms are prevalent .

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine, and how can purity ≥95% be achieved?

- Methodological Answer : Synthesis typically involves bromination of a precursor like 4-(2-methoxy-ethoxy)-benzylamine using brominating agents (e.g., N-bromosuccinimide, NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Reaction conditions (e.g., 0–5°C, inert atmosphere) and stoichiometric control are critical to minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol can achieve ≥95% purity. HPLC validation under conditions similar to those in ensures peak alignment with reference standards.

Q. How should researchers characterize this compound’s structural integrity?

- Methodological Answer : Use a combination of 1H/13C NMR (e.g., δ 3.5–4.0 ppm for methoxy-ethoxy protons, δ 7.2–7.8 ppm for aromatic protons) and FTIR (C-Br stretch ~550–600 cm⁻¹, NH₂ bend ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₅BrNO₂: 276.03 g/mol). Melting point consistency (e.g., 89–91°C) should align with literature values for analogous benzylamine derivatives .

Q. What solvent systems are optimal for its stability in biological assays?

- Methodological Answer : Dissolve in DMSO (≤10% v/v) for stock solutions due to its low aqueous solubility. For in vitro studies, dilute in phosphate-buffered saline (PBS) or cell culture media. Avoid prolonged exposure to polar protic solvents (e.g., water, ethanol) to prevent hydrolysis of the methoxy-ethoxy group. Stability studies via UV-Vis spectroscopy (λmax ~270 nm) over 24 hours are recommended .

Advanced Research Questions

Q. How do electronic effects of the bromine and methoxy-ethoxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-donating methoxy-ethoxy groups (meta-directing). Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and aryl boronic acids in toluene/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in 20% EtOAc/hexane). Comparative studies with non-brominated analogs (e.g., 4-methoxy-benzylamine) reveal slower kinetics, confirming bromine’s role in facilitating oxidative addition .

Q. What strategies resolve contradictory bioactivity data in antimicrobial assays?

- Methodological Answer : Contradictions may arise from assay-specific factors (e.g., bacterial strain variability, solvent interference). Perform dose-response curves (0.1–100 µM) in triplicate using microbroth dilution (MIC determination) against Mycobacterium tuberculosis H37Rv. Include positive controls (e.g., isoniazid) and solvent blanks. Statistical analysis (ANOVA, p < 0.05) and time-kill assays differentiate bacteriostatic vs. bactericidal effects. Structural analogs (e.g., 5-bromo-3-ethoxy derivatives ) should be tested in parallel to isolate substituent contributions.

Q. How can computational modeling predict its binding affinity to target enzymes?

- Methodological Answer : Use molecular docking (AutoDock Vina) with enzyme structures (e.g., PDB: 1TUB for M. tuberculosis enoyl-ACP reductase). Parameterize the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Key interactions: bromine with hydrophobic pockets, NH₂ with catalytic residues (e.g., Tyr158). Validate predictions with MD simulations (GROMACS, 50 ns) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.